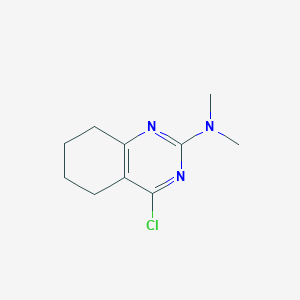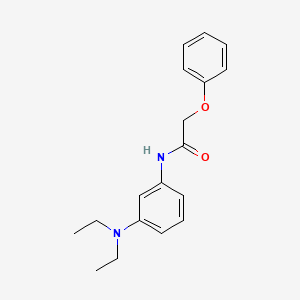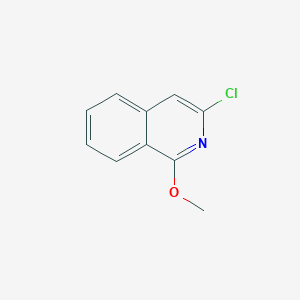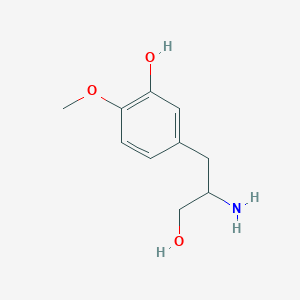
4-(4-(Trifluoromethoxy)phenyl)piperidine
Übersicht
Beschreibung
“4-(4-(Trifluoromethoxy)phenyl)piperidine” is a chemical compound with the CAS Number: 1004618-85-2 . It has a molecular weight of 281.71 . The compound is typically stored in an inert atmosphere at room temperature . It is a solid substance .
Synthesis Analysis
The synthesis of “this compound” derivatives has been reported in the literature . The synthesis involves the reactions of TFMP by nucleophilic substitution with a variety of alkylating agents by N-alkylation .Molecular Structure Analysis
The linear formula of “this compound” is C12H15ClF3NO . The InChI key is RPQOTFPZKNHYFB-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It is typically stored in an inert atmosphere at room temperature . The compound has a molecular weight of 281.71 .Wissenschaftliche Forschungsanwendungen
Serotonin Uptake Inhibition
A study conducted by Corey, Reichard, and Sarshar (1993) synthesized a molecule, 4-Phenyl-4-(p-trifluoromethylphenoxy)piperidine, which is a superpositional analog of the enantiomers of fluoxetine. This compound was found to be more active than fluoxetine as an inhibitor of serotonin uptake, indicating its potential application in the development of antidepressant drugs Corey, E., Reichard, G., & Sarshar, S. (1993).
Glycosylation Reactions
Crich and Vinogradova (2007) explored the synthesis and glycosylation of a series of fluoro analogs, utilizing a 1-benzenesulfinyl piperidine/triflic anhydride system. The study sheds light on the effect of fluorine substituents on glycosylation stereoselectivity, highlighting the role of electron-withdrawing capabilities in the chemistry of sugars Crich, D., & Vinogradova, O. (2007).
Inhibitors of Soluble Epoxide Hydrolase
Research by Thalji et al. (2013) identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the critical role of the triazine heterocycle for potency and P450 selectivity. This work illustrates the utility of fluoroaryl piperidine derivatives in developing compounds with therapeutic potential Thalji, R., McAtee, J., Belyanskaya, S., et al. (2013).
Thermal and Structural Studies
Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a compound related to 4-(4-(Trifluoromethoxy)phenyl)piperidine, providing insights into its stability, structure, and electronic properties. Such studies are essential for the application of these compounds in material science Karthik, C. S., Kumara, K., Naveen, S., et al. (2021).
Catalytic Properties in Suzuki–Miyaura Coupling Reactions
Kilic et al. (2008) investigated the catalytic properties of mononuclear PdII and trinuclear PdII complexes containing piperidine and phenyl groups in Suzuki–Miyaura coupling reactions. This study showcases the application of piperidine derivatives in facilitating chemical transformations relevant to pharmaceutical and material science Kilic, A., Yilmaz, I., Ulusoy, M., & Taş, E. (2008).
Safety and Hazards
The safety data sheet for “4-(4-(Trifluoromethoxy)phenyl)piperidine” indicates that it is hazardous . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)17-11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-4,10,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWRTKZUGCVAGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611805 | |
| Record name | 4-[4-(Trifluoromethoxy)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180160-91-2 | |
| Record name | 4-[4-(Trifluoromethoxy)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H-Imidazo[4,5-C]pyridine](/img/structure/B1612231.png)
![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1612232.png)







![2-[(2-Cyanoethyl)phenylamino]ethyl phenoxyacetate](/img/structure/B1612246.png)



